molecular formula C8H6N2O5 B11821476 N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

Cat. No.: B11821476
M. Wt: 210.14 g/mol
InChI Key: QSUKJRNTONMMNX-UHFFFAOYSA-N
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Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a nitro group and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine typically involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Uniqueness

N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitro group and benzodioxole ring also contributes to its unique properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H6N2O5/c11-9-3-5-1-7-8(15-4-14-7)2-6(5)10(12)13/h1-3,11H,4H2

InChI Key

QSUKJRNTONMMNX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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